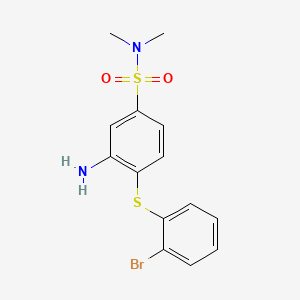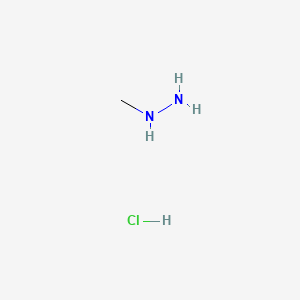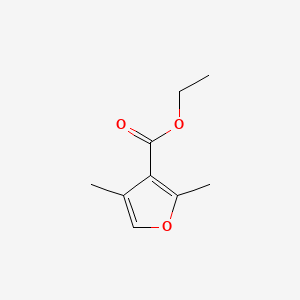
丙酸,3-((4-甲苯基)氨基)-3-氧代-,乙酯
描述
The compound “3-Amino-3-(4-methylphenyl)propionic acid” is similar to the one you’re asking about . It has a linear formula of H3CC6H4CH(NH2)CH2CO2H and a molecular weight of 179.22 .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI string or SMILES string. For example, the InChI string for “3-Amino-3-(4-methylphenyl)propionic acid” is 1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, melting point, and other characteristics. For example, “3-Amino-3-(4-methylphenyl)propionic acid” has a molecular weight of 179.22 and a melting point of 219 °C .科学研究应用
Azo Dye Synthesis
Ethyl 3-(4-methylanilino)-3-oxopropanoate: is a valuable precursor in the synthesis of azo dyes, which are a class of compounds widely used as colorants. The incorporation of heterocyclic moieties into the azo dye scaffold has been shown to enhance the bioactive properties of these compounds, making them suitable for various pharmacological applications . These applications include anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Antibacterial Agents
Derivatives of this compound have demonstrated significant antibacterial activity. For instance, certain azo dye derivatives show promising results against bacteria such as Escherichia coli and Staphylococcus aureus , comparable to the activity of established antibiotics like ampicillin . This suggests potential for the development of new antibacterial agents.
Catalysis in Organic Synthesis
The compound is also relevant in the field of catalysis, particularly in the methylation of anilines with methanol. This process is crucial in organic synthesis, especially for the creation of bio-active compounds in the pharmaceutical industry. The transformation influences the lipophilicity of compounds, enhancing their biological accessibility .
Pharmaceutical Sector
In the pharmaceutical sector, the compound’s derivatives can be used to modify the pharmacokinetic properties of drugs. By altering the lipophilicity through methylation, the derivatives can improve drug absorption and distribution within the body, potentially leading to more effective medications .
Enaminone Coupling Reactions
Ethyl 3-(4-methylanilino)-3-oxopropanoate: can participate in enaminone coupling reactions, which are valuable in medicinal chemistry for the synthesis of various heterocyclic compounds. These reactions can lead to the creation of novel therapeutic agents with potential applications in treating a range of diseases .
Development of Light-Controlled Polymers
The compound’s derivatives can be used in the development of light-controlled polymers. These polymers have applications in the biomedical field, particularly in creating materials that can change properties in response to light, which can be useful in drug delivery systems and tissue engineering .
Liquid Crystal Industry
Azo dyes derived from ethyl 3-(4-methylanilino)-3-oxopropanoate are used in the liquid crystal industry. The unique properties of these dyes can improve the performance and color quality of liquid crystal displays, which are ubiquitous in modern electronic devices .
Molecular Recognition
Finally, the compound plays a role in molecular recognition processes. Its derivatives can be designed to interact with specific biological targets, which is essential for the development of diagnostic tools and targeted therapies .
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds have been shown to influence cell function, gene expression, and enzyme activity, among other effects .
属性
IUPAC Name |
ethyl 3-(4-methylanilino)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)8-11(14)13-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTAUIKNWDHZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222661 | |
| Record name | Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester | |
CAS RN |
72324-44-8 | |
| Record name | Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-((4-methylphenyl)amino)-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1)](/img/structure/B1615550.png)





![1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B1615563.png)




